1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
Cedr-8-ene, also known as alpha-cedrene or α-cedrene, belongs to the class of organic compounds known as cedrane and isocedrane sesquiterpenoids. These are sesquiternoids with a structure based on the cedrane or the isocedrane skeleton. Cedrane is a tricyclic molecules a 3, 6, 8, 8-tetramethyl-1H-3a, 7-methano-azulene moiety. Isocedrane is a rearranged cedrane arising from the migration of methyl group moved from the 6-position to the 4-position. Thus, cedr-8-ene is considered to be an isoprenoid lipid molecule. Cedr-8-ene is considered to be a practically insoluble (in water) and relatively neutral molecule. Cedr-8-ene has been primarily detected in urine. Within the cell, cedr-8-ene is primarily located in the membrane (predicted from logP) and cytoplasm. Cedr-8-ene can be biosynthesized from cedrane. Cedr-8-ene is a sweet, cedar, and fresh tasting compound that can be found in a number of food items such as wild celery, sweet basil, tarragon, and common sage. This makes cedr-8-ene a potential biomarker for the consumption of these food products.
Cedr-8-ene is a sesquiterpene that is cedrane which has a double bond between positions 8 and 9. It has a role as a metabolite. It is a sesquiterpene, a bridged compound and a polycyclic olefin. It derives from a hydride of a cedrane.
Cedr-8-ene is a sesquiterpene that is cedrane which has a double bond between positions 8 and 9. It has a role as a metabolite. It is a sesquiterpene, a bridged compound and a polycyclic olefin. It derives from a hydride of a cedrane.
Brand Name:
Vulcanchem
CAS No.:
469-61-4
VCID:
VC0008366
InChI:
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15?/m1/s1
SMILES:
CC1CCC2C13CC=C(C(C3)C2(C)C)C
Molecular Formula:
C15H24
Molecular Weight:
204.35 g/mol
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
CAS No.: 469-61-4
Main Products
VCID: VC0008366
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
CAS No. | 469-61-4 |
---|---|
Product Name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- |
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
Standard InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15?/m1/s1 |
Standard InChIKey | IRAQOCYXUMOFCW-OSFYFWSMSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C |
SMILES | CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Canonical SMILES | CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Melting Point | 262.5 °C |
Physical Description | Solid |
Description | Cedr-8-ene, also known as alpha-cedrene or α-cedrene, belongs to the class of organic compounds known as cedrane and isocedrane sesquiterpenoids. These are sesquiternoids with a structure based on the cedrane or the isocedrane skeleton. Cedrane is a tricyclic molecules a 3, 6, 8, 8-tetramethyl-1H-3a, 7-methano-azulene moiety. Isocedrane is a rearranged cedrane arising from the migration of methyl group moved from the 6-position to the 4-position. Thus, cedr-8-ene is considered to be an isoprenoid lipid molecule. Cedr-8-ene is considered to be a practically insoluble (in water) and relatively neutral molecule. Cedr-8-ene has been primarily detected in urine. Within the cell, cedr-8-ene is primarily located in the membrane (predicted from logP) and cytoplasm. Cedr-8-ene can be biosynthesized from cedrane. Cedr-8-ene is a sweet, cedar, and fresh tasting compound that can be found in a number of food items such as wild celery, sweet basil, tarragon, and common sage. This makes cedr-8-ene a potential biomarker for the consumption of these food products. Cedr-8-ene is a sesquiterpene that is cedrane which has a double bond between positions 8 and 9. It has a role as a metabolite. It is a sesquiterpene, a bridged compound and a polycyclic olefin. It derives from a hydride of a cedrane. |
Synonyms | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-;3a-beta,7-beta,8a-alpha))-h;3abeta,7beta,8aalpha)]-3alph;7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta |
PubChem Compound | 10099 |
Last Modified | Nov 11 2021 |
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